PF 04885614
Description
Overview of Voltage-Gated Sodium Channel Isoforms and Their Physiological Significance
The family of NaV channels is composed of nine different isoforms, designated NaV1.1 through NaV1.9, each encoded by a distinct gene. These isoforms exhibit unique expression patterns throughout the body and possess distinct biophysical and pharmacological properties. This diversity allows for precise regulation of electrical signaling in various tissues. For instance, NaV1.1, NaV1.2, and NaV1.3 are predominantly found in the central nervous system (CNS), while NaV1.4 is the primary sodium channel in skeletal muscle. NaV1.5 is the main isoform in cardiac muscle, and NaV1.6 is widely expressed in both the central and peripheral nervous systems. The isoforms NaV1.7, NaV1.8, and NaV1.9 are key players in the peripheral nervous system (PNS), particularly in the context of pain signaling.
The principal component of the NaV channel is the alpha subunit, a large protein of approximately 260 kDa that forms the ion-conducting pore. This subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), which detects changes in the membrane potential. The S4 segment, with its positively charged amino acid residues, acts as the primary voltage sensor. The S5 and S6 segments and the connecting P-loop from each domain come together to form the central pore through which sodium ions pass. This pore contains a selectivity filter that ensures high permeability to Na+ ions while excluding other ions.
The channel cycles through three main states: resting, open (activated), and inactivated. At resting membrane potential, the channel is closed. Upon depolarization, the VSD undergoes a conformational change, leading to the opening of the pore and allowing Na+ influx. This open state is transient, as the channel rapidly enters an inactivated state, mediated by the intracellular loop connecting domains III and IV, which blocks the pore from the inside.
In addition to the pore-forming alpha subunit, NaV channels in mammals are typically associated with one or more auxiliary beta subunits (β1-β4). These are smaller, single-transmembrane proteins that modulate the channel's properties and cellular localization. The beta subunits can influence the channel's kinetics, voltage-dependence of gating, and cell surface expression. For example, co-expression of β1 can accelerate the inactivation of the channel. Beyond their modulatory roles, beta subunits also function as cell adhesion molecules, interacting with the extracellular matrix and intracellular cytoskeleton, thereby playing a role in neuronal migration and fasciculation.
NaV channels can be broadly classified based on their sensitivity to the potent neurotoxin, tetrodotoxin (B1210768) (TTX). This classification has significant physiological and pharmacological relevance. The majority of NaV channel isoforms, including NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7, are highly sensitive to TTX, being blocked by nanomolar concentrations of the toxin. These are referred to as tetrodotoxin-sensitive (TTX-S) channels.
In contrast, the isoforms NaV1.5, NaV1.8, and NaV1.9 are resistant to TTX, requiring micromolar concentrations for blockade. These are known as tetrodotoxin-resistant (TTX-R) channels. This difference in sensitivity is determined by a single amino acid residue in the P-loop of domain I. The TTX-R channels are predominantly expressed in the PNS and cardiac muscle and are key targets for the development of novel analgesics.
Table 1: Classification and Tissue Distribution of NaV Channel Isoforms
| Isoform | Gene | Classification | Primary Tissue Distribution |
|---|---|---|---|
| NaV1.1 | SCN1A | TTX-S | Central Nervous System |
| NaV1.2 | SCN2A | TTX-S | Central Nervous System |
| NaV1.3 | SCN3A | TTX-S | Central Nervous System (embryonic) |
| NaV1.4 | SCN4A | TTX-S | Skeletal Muscle |
| NaV1.5 | SCN5A | TTX-R | Cardiac Muscle, Dorsal Root Ganglion Neurons |
| NaV1.6 | SCN8A | TTX-S | Central & Peripheral Nervous System |
| NaV1.7 | SCN9A | TTX-S | Peripheral Nervous System (nociceptors) |
| NaV1.8 | SCN10A | TTX-R | Peripheral Nervous System (nociceptors) |
Role of Auxiliary Beta Subunits in NaV Channel Modulation
NaV Channel Dysregulation in Pathophysiological States
Given their fundamental role in electrical signaling, it is not surprising that dysfunction of NaV channels can lead to a variety of diseases, collectively known as channelopathies.
Neuronal hyperexcitability, a hallmark of conditions like epilepsy and neuropathic pain, is often linked to aberrant NaV channel function. This can manifest as an increase in NaV channel expression, leading to a higher density of channels on the neuronal membrane. Alternatively, mutations can alter the gating properties of the channels, causing them to open more readily or to inactivate more slowly. Both scenarios result in an increased sodium influx, leading to a state of hyperexcitability where neurons fire action potentials excessively. For instance, after nerve injury, there is often an upregulation and redistribution of NaV1.3, NaV1.7, NaV1.8, and NaV1.9 in sensory neurons, contributing to the generation of spontaneous ectopic discharges and neuropathic pain.
Mutations in the genes encoding NaV channel subunits are responsible for a wide range of neurological and other disorders. For example, mutations in SCN1A, the gene encoding NaV1.1, are a major cause of severe myoclonic epilepsy in infancy (Dravet syndrome). Mutations in SCN2A (NaV1.2) have been associated with benign familial neonatal-infantile seizures and, more recently, with autism spectrum disorders. In the peripheral nervous system, gain-of-function mutations in SCN9A (NaV1.7) lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a complete inability to perceive pain, a condition known as congenital insensitivity to pain.
Table 2: Examples of NaV Channelopathies
| Disorder | Gene | NaV Isoform | Consequence of Mutation |
|---|---|---|---|
| Dravet Syndrome | SCN1A | NaV1.1 | Loss-of-function |
| Benign Familial Neonatal-Infantile Seizures | SCN2A | NaV1.2 | Gain-of-function |
| Inherited Erythromelalgia | SCN9A | NaV1.7 | Gain-of-function |
| Congenital Insensitivity to Pain | SCN9A | NaV1.7 | Loss-of-function |
| Paroxysmal Extreme Pain Disorder | SCN9A | NaV1.7 | Gain-of-function |
Aberrant NaV Channel Expression and Function in Neuronal Hyperexcitability
NaV1.8 as a Specific Therapeutic Target in Sensory Neurobiology
NaV1.8, encoded by the SCN10A gene, has emerged as a key target in the study of pain. nih.govmdpi.com Its restricted expression in peripheral sensory neurons, specifically nociceptors (pain-sensing neurons), positions it as a promising candidate for the development of novel analgesics. frontiersin.orgpatsnap.com Gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathies in humans, further cementing the role of NaV1.8 in pain signaling. nih.gov
Predominant Expression and Unique Biophysical Properties of NaV1.8 in Nociceptors
NaV1.8 is predominantly located in the small-diameter neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, which are responsible for transmitting sensory information, including pain, from the periphery to the central nervous system. frontiersin.orgpatsnap.com This channel is a type of tetrodotoxin-resistant (TTX-R) sodium channel, meaning it is less sensitive to blockage by the neurotoxin tetrodotoxin compared to other NaV isoforms. nih.gov
Several unique biophysical characteristics distinguish NaV1.8 from other NaV channels. It activates at a more depolarized membrane potential and exhibits slower inactivation kinetics. frontiersin.orgpnas.org These properties allow NaV1.8 to remain active at voltages that would inactivate other sodium channels, thereby contributing significantly to the generation of repetitive action potential firing and cellular hyperexcitability, especially under pathological conditions. frontiersin.organabios.com
| Property | Description | Reference |
| Expression | Predominantly in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia. | frontiersin.orgpatsnap.com |
| Tetrodotoxin (TTX) Sensitivity | Resistant (TTX-R) | nih.gov |
| Activation | Requires more depolarized membrane potential compared to other NaV subtypes. | frontiersin.orgpnas.org |
| Inactivation | Slower inactivation kinetics. | frontiersin.orgpnas.organabios.com |
| Recovery from Inactivation | Rapid recovery from inactivation. | anabios.com |
Mechanisms by which NaV1.8 Contributes to Peripheral Sensitization
Peripheral sensitization is a process where nociceptors become more responsive to stimuli, leading to a state of heightened pain sensitivity. NaV1.8 plays a crucial role in this phenomenon. nih.govnih.gov Following tissue injury or inflammation, the expression and activity of NaV1.8 channels are often upregulated in nociceptive neurons. nih.govnih.gov
Inflammatory mediators, such as prostaglandins (B1171923) and serotonin, can modulate NaV1.8 channels, increasing the excitability of sensory neurons. nih.gov This increased excitability in uninjured nociceptors adjacent to a site of nerve injury is thought to contribute to the development of chronic neuropathic pain states like hyperalgesia (increased sensitivity to pain) and allodynia (pain from a stimulus that does not normally provoke pain). nih.gov Studies using antisense oligonucleotides to selectively reduce NaV1.8 expression have demonstrated a reversal of mechanical allodynia and thermal hyperalgesia in models of inflammation and nerve injury. pnas.org Furthermore, research has indicated that the activation of presynaptic receptors in the spinal cord can lead to a retrograde sensitization of primary sensory neurons that is dependent on the presence of NaV1.8. pnas.org
The compound PF-04885614, as a potent and selective inhibitor of NaV1.8, is a valuable research tool for further elucidating these mechanisms. tocris.comrndsystems.com Its ability to selectively block NaV1.8 allows for the investigation of the specific contributions of this channel to peripheral sensitization and pain signaling. tocris.com
| Finding | Implication for Peripheral Sensitization | Reference |
| Upregulation of NaV1.8 mRNA and protein levels in DRG neurons following inflammation. | Increased channel availability enhances neuronal excitability. | nih.govnih.gov |
| Modulation of NaV1.8 by inflammatory mediators. | Lowers the threshold for action potential firing in nociceptors. | nih.gov |
| Knockdown of NaV1.8 reverses hyperalgesia and allodynia. | Confirms the direct involvement of NaV1.8 in maintaining pain states. | pnas.org |
| NaV1.8 is required for increased excitability in uninjured neurons neighboring an injury. | Contributes to the spread of pain sensitivity. | nih.gov |
Properties
Molecular Formula |
C13H14F3N3O |
|---|---|
Molecular Weight |
285.26 |
SMILES |
CC(C1=NC=C(N1)C2=CC=C(OC(F)(F)F)C=C2)(N)C |
Synonyms |
1-Methyl-[1-[4-(4-trifluoromethoxy)phenyl]-imidazol-2-yl]-ethanamine |
Origin of Product |
United States |
Preclinical Pharmacological Characterization of Pf 04885614
In Vitro Electrophysiological Assessments
The preclinical evaluation of PF-04885614 has centered on its interaction with voltage-gated sodium channels (NaV), particularly the NaV1.8 subtype, which is predominantly expressed in sensory neurons and implicated in pain signaling. mdpi.comnih.gov
Whole-Cell Patch Clamp Analysis of PF-04885614 on Recombinant NaV1.8 Channels
Whole-cell patch clamp electrophysiology is a cornerstone technique for characterizing the effects of compounds on ion channels. In studies utilizing mammalian cell lines, such as HEK293 or ND7/23 cells, engineered to express recombinant human NaV1.8 channels, PF-04885614 has been identified as a potent inhibitor. frontiersin.orgplos.org
Specifically, PF-04885614 demonstrates a half-maximal inhibitory concentration (IC50) of 53 nM for the human NaV1.8 channel. tocris.com These experiments are typically conducted by holding the cell membrane at a negative potential (e.g., -120 mV) and then applying a depolarizing pulse to elicit a sodium current, which is subsequently measured in the absence and presence of the compound. medchemexpress.comnih.gov
Investigations of State-Dependent Inhibition
The inhibitory action of many sodium channel blockers is dependent on the conformational state of the channel (resting, open, or inactivated). Research indicates that PF-04885614, similar to other NaV1.8 inhibitors, exhibits state-dependent inhibition. mdpi.comnih.gov This means its affinity for the channel is higher when the channel is in the inactivated state compared to the resting state. nih.gov This property is often assessed by varying the holding potential or using repetitive stimulation protocols to favor different channel states. nih.gov For instance, a more depolarized holding potential increases the population of inactivated channels, leading to enhanced block by state-dependent inhibitors.
Modulation of NaV1.8 Channel Gating and Kinetics by PF-04885614
Beyond simple channel block, PF-04885614 can modulate the gating and kinetics of NaV1.8 channels. This includes influencing the voltage-dependence of activation and inactivation, as well as the rates of entry into and recovery from inactivation. nih.govuq.edu.au For example, some NaV1.8 inhibitors have been shown to shift the voltage-dependence of steady-state fast inactivation to more hyperpolarized potentials, effectively reducing the number of channels available to open at normal resting membrane potentials. mdpi.com The time course of recovery from inactivation can also be prolonged in the presence of such compounds. nih.govuq.edu.au
Selectivity Profiling Across Other Voltage-Gated Ion Channels
A crucial aspect of preclinical characterization is determining the selectivity of a compound for its intended target over other related ion channels to predict potential off-target effects. PF-04885614 has been profiled against a panel of other human voltage-gated sodium channel subtypes. tocris.comguidetopharmacology.org
The compound exhibits significant selectivity for hNaV1.8 over other tested isoforms. tocris.com The IC50 values for other channels are notably higher, indicating weaker inhibition. tocris.comguidetopharmacology.org This selectivity is a key feature, as blocking other NaV subtypes, such as those in the heart (NaV1.5) or central nervous system (NaV1.1, NaV1.2), could lead to undesirable side effects. tocris.comnih.gov The selectivity for Na+ over other ions like K+ and Ca2+ is an intrinsic property of the NaV channel pore itself. peerj.comelifesciences.org
| Channel | IC50 (µM) |
|---|---|
| hNaV1.8 | 0.053 |
| hNaV1.6 | 4.2 |
| hNaV1.7 | 7.0 |
| hNaV1.1 | 11 |
| hNaV1.2 | 16 |
| hNaV1.5 | 27 |
Cellular Assays and Functional Readouts
To understand the functional consequences of NaV1.8 inhibition by PF-04885614, its effects are studied in native cells that endogenously express the target channel.
Impact of PF-04885614 on Neuronal Excitability in Primary Cultures
Primary cultures of dorsal root ganglion (DRG) neurons are a key in vitro model as they are the primary cell type expressing NaV1.8 channels. mdpi.comnih.gov In these neurons, NaV1.8 contributes significantly to the rising phase of the action potential. guidetopharmacology.org By blocking NaV1.8, PF-04885614 is expected to reduce neuronal excitability. tocris.comfrontiersin.org
Current-clamp recordings from these neurons allow for the measurement of action potential firing in response to stimulus injections. The application of NaV1.8 blockers typically leads to a decrease in the number of action potentials fired in response to a given stimulus, an increase in the current threshold required to elicit an action potential, and a reduction in spontaneous firing in pathological conditions. frontiersin.orgelifesciences.org The impact on neuronal excitability is a direct functional consequence of the channel inhibition observed in electrophysiological assays. frontiersin.org
High-Throughput Screening Methodologies for NaV1.8 Modulation
High-throughput screening (HTS) methodologies are crucial for identifying modulators of the voltage-gated sodium channel NaV1.8, a key target in pain research. rsc.org These techniques allow for the rapid testing of large compound libraries, accelerating the discovery of potential therapeutic agents. Automated patch clamp (APC) systems, such as the Sophion Qube®, represent a significant advancement in this field. nih.gov This 384-well giga-seal APC instrument can screen thousands of compounds daily, providing a robust and reliable platform for studying NaV1.7, and by extension, other NaV channels like NaV1.8. nih.gov
The integration of HTS with follow-up compound testing on the same APC platform streamlines the hit-to-lead phase of drug discovery. nih.gov For instance, a high-throughput screen of Pfizer's compound subsets for NaV1.7 modulators generated data for 158,000 compounds with a high success rate. nih.gov Such platforms are also used for IC50 assay validation and protocol optimization, ensuring that the potency data generated correlates well with more established APC platforms like the QPatch®. nih.gov These methodologies enable the efficient identification and characterization of selective NaV channel inhibitors.
In the search for NaV1.8 inhibitors, HTS of fractionated tarantula venom led to the discovery of the NaV1.7 inhibitor GpTx-1. Subsequent engineering of this peptide yielded potent and selective leads. nih.gov This highlights how HTS can be applied to natural product libraries to identify novel scaffolds for drug development. Furthermore, multi-electrode arrays can be used as a readout to assess the functional consequences of NaV1.8 inhibition, such as the blockade of action potential firing in dorsal root ganglia (DRG) neurons. nih.gov
Interactive Data Table: High-Throughput Screening Platforms for NaV Channel Modulation
| Platform | Throughput | Well Format | Key Feature | Application Example |
| Sophion Qube® | High (thousands of compounds/day) | 384 | Giga-seal automated patch clamp | Screening for NaV1.7 modulators nih.gov |
| QPatch® | Medium | 48 | Established automated patch clamp | IC50 validation for NaV modulators nih.gov |
| Multi-electrode Array | Low to Medium | Variable | Functional neuronal network activity | Assessing blockade of capsaicin-induced action potential firing nih.gov |
Receptor Binding Assays for Ligand-Channel Interaction Studies
Receptor binding assays are fundamental in characterizing the interaction between a ligand, such as PF-04885614, and its target ion channel. These assays help determine the affinity of a compound for a specific channel and can provide insights into its mechanism of action. eurofinsdiscovery.com For voltage-gated sodium channels, radioligand binding assays have historically been used to study ligand-channel interactions. nih.gov
More advanced techniques, such as fluorescence polarization, are also employed. For example, the inhibition of a Cy3B-labeled ligand binding to the human ERG channel expressed in HEK293 cells can be measured using this method. medchemexpress.com While not directly on NaV1.8, this illustrates a common methodology for studying ligand-receptor interactions.
Competition binding assays are particularly useful for understanding the binding site of a novel compound. For instance, potent NaV1.7 inhibitory peptides were shown to compete with ProTx-II for binding to human NaV1.7 expressed in HEK293 cells, suggesting they interact with a similar binding site. nih.gov The development of radiolabeled small molecules specific for NaV subtypes holds great potential for in vivo studies of NaV physiology. nih.gov
Electrophysiological techniques, while not direct binding assays, are crucial for studying the functional consequences of ligand binding. nih.gov Manual and automated patch-clamp electrophysiology can determine the inhibitory concentration (IC50) of a compound and its effects on channel gating properties. nih.govmedchemexpress.com For PF-04885614, its potency as a NaV1.8 inhibitor was determined to be an IC50 of 53 nM for the human NaV1.8 channel. tocris.com It exhibits selectivity for hNaV1.8 over other subtypes. tocris.com
Interactive Data Table: Selectivity Profile of PF-04885614
| Channel Subtype | IC50 (µM) | Reference |
| Human NaV1.8 | 0.053 | tocris.com |
| Human NaV1.6 | 4.2 | tocris.com |
| Human NaV1.7 | 7.0 | tocris.com |
| Human NaV1.1 | 11 | tocris.com |
| Human NaV1.2 | 16 | tocris.com |
| Human NaV1.5 | 27 | tocris.com |
Studies using site-directed mutagenesis can further elucidate the specific amino acid residues involved in ligand binding. nih.gov By mutating specific residues within the channel and assessing the impact on ligand affinity and channel function, researchers can map the binding pocket. For example, leveraging NaV1.7-NaV1.5 chimeras helped map the binding site of an engineered peptide to the second voltage-sensor domain of NaV1.7. nih.gov Such detailed molecular interaction studies are essential for the rational design and optimization of selective ion channel modulators.
Future Directions and Research Opportunities
Elucidating the Full Spectrum of NaV1.8 Physiological and Pathophysiological Roles
While NaV1.8 is well-established as a key player in nociception, its complete physiological and pathophysiological functions are still being uncovered. sophion.com Future research should aim to further delineate its involvement in various pain states and beyond.
Chronic Pain Mechanisms: Although NaV1.8 is implicated in chronic pain, the precise mechanisms can be complex. nih.gov Research shows that in chronic pain conditions, there can be an overexpression or mutation of voltage-gated sodium channels, including NaV1.8. sophion.com Gain-of-function mutations in the SCN10A gene, which encodes NaV1.8, have been linked to painful peripheral neuropathies by causing excessive neuronal excitability. frontiersin.org Further investigation is needed to understand the dynamic interplay between NaV1.8 and other channels, like NaV1.7, in driving neuronal hyperexcitability in neuropathic pain. rupress.org Studies using dynamic clamp techniques have shown that NaV1.8 amplifies excitability near the action potential threshold, suggesting that even partial inhibition might be sufficient for pain relief. rupress.org
Visceral Pain: Growing evidence points to a critical role for NaV1.8 in the transmission of visceral pain signals. frontiersin.org Animal models of conditions like enterocolitis have demonstrated increased NaV1.8 expression in sensory neurons. frontiersin.orgfrontiersin.org Pharmacological or genetic blocking of NaV1.8 has been shown to reduce visceral pain in animal studies. frontiersin.org However, more refined studies, particularly in human models, are necessary to clarify its exact impact. frontiersin.orgfrontiersin.org
Inflammatory Pain: NaV1.8 is closely associated with inflammatory pain. nih.govfrontiersin.org The channel's expression and activity are modulated by inflammatory mediators, contributing to the heightened pain sensitivity that occurs with tissue inflammation. nih.govnih.gov Future studies should continue to explore the signaling pathways that link inflammation to NaV1.8 function to identify new therapeutic targets.
Exploring Novel Allosteric Sites and Modulatory Mechanisms for NaV1.8
Targeting allosteric sites on ion channels offers a promising strategy for developing more selective and effective drugs. patsnap.com For NaV1.8, moving beyond the pore-blocking mechanism of many current inhibitors could lead to novel therapeutics with improved properties.
Allosteric Modulation: Allosteric modulators bind to a site distinct from the primary active site, inducing conformational changes that can either enhance or inhibit channel activity. patsnap.com This approach could offer greater subtype selectivity, minimizing off-target effects. patsnap.comnih.gov The structural divergence in the C-terminal domains among NaV channel isoforms presents a potential target for developing isoform-selective modulators. nih.gov
Cryo-EM and Structural Biology: Recent advances in cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of NaV1.8. pnas.org These structures have revealed unexpected conformational flexibility in the voltage-sensing domain (VSD) and identified an extracellular interface between the VSD and the pore domain that influences the channel's activation. pnas.org Further structural studies of NaV1.8 in complex with different modulators can uncover novel binding sites and guide the rational design of new inhibitors. pnas.org For instance, comparing the structures of various human NaV channels suggests the extracellular loop region as a potential site for developing subtype-specific pore-blocking drugs. pnas.org
Modulation by Auxiliary Subunits and Other Proteins: The function of the NaV1.8 α-subunit can be modulated by auxiliary β subunits. researchgate.net For example, the β3 subunit has been shown to down-regulate NaV1.8 current amplitude, an interaction mediated by its intracellular domain. researchgate.net Understanding these protein-protein interactions could reveal new ways to indirectly modulate NaV1.8 activity for therapeutic benefit. nih.gov
Rational Design of Next-Generation NaV1.8 Inhibitors
The knowledge gained from clinical candidates like PF-04885614 and structural biology advancements paves the way for the rational design of improved NaV1.8 inhibitors. patsnap.com
Structure-Based Drug Design: High-resolution cryo-EM structures of NaV1.8, both alone and in complex with inhibitors like A-803467, provide a template for structure-based drug design. pnas.org These structures have revealed how inhibitors bind within the central cavity of the pore and how non-ligand-binding residues can allosterically modulate the channel's sensitivity to these blockers. pnas.org This detailed structural information can be used to design new molecules with higher potency and selectivity.
Addressing Use-Dependence: Some NaV1.8 inhibitors, such as A-887826, exhibit "reverse use dependence," where inhibition is relieved by repetitive channel activation. nih.gov This property could reduce the efficacy of the drug during physiological firing of neurons and should be a consideration in future drug development. nih.gov Designing inhibitors that exhibit optimal use-dependent block—stronger inhibition of hyperactive channels in pain states—is a key goal.
Peptide and Biologic Inhibitors: Beyond small molecules, peptide toxins from sources like tarantula venom are being explored as a basis for developing highly selective NaV channel inhibitors. elifesciences.org Computational design and synthetic chemistry can be used to optimize these peptides to create potent and selective biologics for pain treatment. elifesciences.orgresearchgate.net
Understanding the Role of NaV1.8 in Non-Neuronal Cells and Tissues
While predominantly expressed in peripheral sensory neurons, emerging evidence suggests that NaV1.8 is also present and functional in non-neuronal cells, opening up new areas of investigation. frontiersin.orgnih.gov
Cardiac Tissue: The SCN10A gene, which encodes NaV1.8, has been linked to cardiac conduction in genome-wide association studies. ahajournals.org While its expression in the myocardium is low, NaV1.8 is functionally present in intracardiac neurons in mice, where it regulates neural activity affecting heart function. ahajournals.org There are also reports of increased NaV1.8 expression in heart tissue from individuals with cardiac hypertrophy and heart failure. frontiersin.orgfrontiersin.org However, the absence of NaV1.8 in normal human heart cardiomyocytes suggests that targeting this channel for pain may have a favorable cardiac safety profile, though this requires further study. frontiersin.orgbiorxiv.org
Immune and Glial Cells: The role of sodium channels in immune cell function is an expanding area of research. Investigating the presence and function of NaV1.8 in immune cells could reveal its involvement in neuro-immune interactions in chronic pain and inflammatory conditions.
Keratinocytes: Recent studies have shown that NaV1.8 is expressed in non-neural skin cells called keratinocytes. nih.gov In inflammatory skin diseases like rosacea and psoriasis, NaV1.8 expression is increased in the epidermis. nih.gov In cell culture models, NaV1.8 appears to regulate the expression of pro-inflammatory mediators, suggesting a role in skin inflammation. nih.gov
Q & A
Q. How can researchers establish the structural identity and purity of PF 04885614 in experimental settings?
To confirm structural identity, use spectroscopic techniques (e.g., NMR, mass spectrometry) and compare results with reference data from peer-reviewed literature. For purity, employ high-performance liquid chromatography (HPLC) with a validated protocol, ensuring retention times and peak areas align with established standards. Novel compounds require elemental analysis and X-ray crystallography for definitive confirmation .
What frameworks are recommended for formulating hypothesis-driven research questions about this compound?
Utilize the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions. For example: "How does this compound (intervention) modulate [specific target] (problem) compared to [existing compound] (comparison) in [cell line/animal model] (population) over [duration] (time)?" . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address knowledge gaps while adhering to practical constraints .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory findings in this compound’s mechanism of action?
- Step 1 : Conduct a systematic literature review to identify discrepancies in reported mechanisms .
- Step 2 : Replicate prior experiments under standardized conditions (e.g., identical cell lines, dosage protocols) to isolate variables.
- Step 3 : Apply orthogonal assays (e.g., kinetic binding studies vs. cellular viability assays) to validate findings. Document all methodologies in detail to enable reproducibility .
Q. What methodologies are critical for analyzing this compound’s off-target effects in complex biological systems?
- Proteome-wide profiling : Use affinity-based chemoproteomics to identify unintended interactions .
- Computational modeling : Employ molecular docking simulations to predict binding affinities to non-target proteins. Cross-validate with in vitro assays (e.g., thermal shift assays) .
- Data triangulation : Integrate transcriptomic, metabolomic, and phenotypic datasets to distinguish primary vs. secondary effects .
Q. How can researchers ensure reproducibility when studying this compound’s pharmacokinetic properties?
- Standardization : Adopt community-endorsed protocols (e.g., FDA guidelines for bioavailability studies).
- Metadata documentation : Record batch-specific compound characteristics (e.g., solubility, stability) and experimental conditions (e.g., pH, temperature) in machine-readable formats .
- Blinded analysis : Use third-party labs for independent validation of critical parameters like plasma half-life .
Methodological Challenges and Solutions
Q. What strategies mitigate bias in high-throughput screening (HTS) data for this compound?
- Pre-screening normalization : Use Z-score or B-score normalization to correct for plate-specific artifacts.
- False-positive controls : Include inactive analogs in assays to identify nonspecific signals.
- Post-hoc validation : Apply stringent statistical thresholds (e.g., Bonferroni correction) and orthogonal assays .
Q. How should researchers handle incomplete or conflicting toxicity data for this compound?
- Tiered testing : Begin with acute toxicity assays (e.g., zebrafish models), followed by chronic exposure studies in rodents.
- Mechanistic toxicology : Link adverse outcomes to specific pathways using RNA-seq or pathway enrichment analysis.
- Data transparency : Publish negative results and raw datasets in open-access repositories to inform risk assessments .
Data Management and Ethical Considerations
Q. What are best practices for managing large-scale datasets generated from this compound studies?
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Use persistent identifiers (DOIs) and standardized metadata schemas .
- Version control : Track dataset revisions using platforms like GitHub or institutional repositories.
- Ethical sharing : Adhere to GDPR/IRB requirements for human-derived data; anonymize sensitive information .
Q. How can researchers address ethical concerns in studies involving this compound and animal models?
- 3Rs compliance : Apply Replacement, Reduction, and Refinement principles. Use computational models (e.g., QSAR) to minimize animal use .
- Ethics review boards : Submit detailed protocols for approval, including justification of sample sizes and humane endpoints .
Tables: Key Methodological Frameworks
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
